molecular formula C14H15N5O B2368723 N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazol-3-carboxamid CAS No. 1208542-06-6

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazol-3-carboxamid

Katalognummer: B2368723
CAS-Nummer: 1208542-06-6
Molekulargewicht: 269.308
InChI-Schlüssel: UXLMLJRQDKUQSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-benzo[d]imidazole-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • 1H-benzo[d]imidazole-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • 1H-benzo[d]imidazole-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of benzimidazole and pyrazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Biologische Aktivität

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and anti-parasitic applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions involving benzo[d]imidazole and pyrazole derivatives. For example, the synthesis may start with the preparation of 1H-benzo[d]imidazole followed by its reaction with ethyl pyrazole carboxamide derivatives to yield the target compound. The synthetic pathway is crucial as it influences the biological properties of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines. For instance, derivatives similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide have shown promising results against:

  • Breast Cancer (MDA-MB-231 cells) : Compounds with similar structures have exhibited notable antiproliferative effects, leading to reduced cell viability.
  • Liver Cancer (HepG2 cells) : The pyrazole derivatives have been effective in inhibiting growth in liver cancer models.

In vitro studies indicated that these compounds can inhibit the growth of multiple cancer types, including lung, colorectal, and pancreatic cancers .

Anti-parasitic Activity

The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Structure modifications were tested to enhance its inhibitory effects on cruzipain, a cysteine protease critical for the parasite's lifecycle. The carboxamide group in these compounds plays a vital role in binding to the active site of cruzipain, leading to significant inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure can drastically affect biological activity. For example:

Compound ModificationEffect on Activity
Replacement of secondary amide with primary amideDecreased trypanocidal activity
Alterations in the pyrazole ring structureEnhanced anticancer potency

These findings suggest that even minor changes in molecular structure can lead to significant variations in biological efficacy .

Case Studies

Several case studies highlight the effectiveness of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide and its analogs:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that certain modifications led to IC50 values below 10 µM against breast cancer cells .
  • Evaluation Against T. cruzi : In vitro assays demonstrated that some derivatives exhibited IC50 values significantly lower than traditional treatments, indicating their potential as therapeutic agents for Chagas disease .

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMLJRQDKUQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.